molecular formula C12H21N5OS B14425600 N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide CAS No. 80463-78-1

N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide

Katalognummer: B14425600
CAS-Nummer: 80463-78-1
Molekulargewicht: 283.40 g/mol
InChI-Schlüssel: BSQYHCRAVZTITA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, and they have significant applications in medicinal chemistry due to their bioisosteric properties with carboxylic acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the reaction of cyclohexylamine with 4-bromobutanoyl chloride to form N-cyclohexyl-4-bromobutanamide. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for tetrazole derivatives, including this compound, often employ eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrazole derivatives such as:

Uniqueness

N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the tetrazole ring provides stability and versatility in chemical reactions .

Eigenschaften

CAS-Nummer

80463-78-1

Molekularformel

C12H21N5OS

Molekulargewicht

283.40 g/mol

IUPAC-Name

N-cyclohexyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide

InChI

InChI=1S/C12H21N5OS/c1-17-12(14-15-16-17)19-9-5-8-11(18)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,13,18)

InChI-Schlüssel

BSQYHCRAVZTITA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=N1)SCCCC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.